1H-Pyrrolo[2,3-b]pyridine, 4-bromo-3-[(3-methoxyphenyl)methyl]-
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Overview
Description
1H-Pyrrolo[2,3-b]pyridine, 4-bromo-3-[(3-methoxyphenyl)methyl]- is a heterocyclic compound that belongs to the class of pyrrolopyridines These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
The synthesis of 1H-Pyrrolo[2,3-b]pyridine, 4-bromo-3-[(3-methoxyphenyl)methyl]- typically involves the reaction of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine with a substituted aldehyde. The reaction is carried out at a temperature of 50°C to obtain the desired compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1H-Pyrrolo[2,3-b]pyridine, 4-bromo-3-[(3-methoxyphenyl)methyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the compound can be substituted with other groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1H-Pyrrolo[2,3-b]pyridine, 4-bromo-3-[(3-methoxyphenyl)methyl]- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Due to its inhibitory activity, it is being investigated for its potential use in cancer therapy.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine, 4-bromo-3-[(3-methoxyphenyl)methyl]- involves its interaction with fibroblast growth factor receptors. Upon binding to these receptors, the compound inhibits their activity, leading to the suppression of downstream signaling pathways such as RAS–MEK–ERK, PLCγ, and PI3K–Akt . This inhibition can result in the reduction of cell proliferation and migration, making it a potential therapeutic agent for cancer treatment.
Comparison with Similar Compounds
1H-Pyrrolo[2,3-b]pyridine, 4-bromo-3-[(3-methoxyphenyl)methyl]- can be compared with other pyrrolopyridine derivatives such as:
1H-Pyrrolo[2,3-b]pyridine, 4-chloro-3-[(3-methoxyphenyl)methyl]-: This compound has a chlorine atom instead of a bromine atom, which may affect its reactivity and biological activity.
1H-Pyrrolo[2,3-b]pyridine, 4-bromo-3-[(4-methoxyphenyl)methyl]-: The position of the methoxy group on the phenyl ring can influence the compound’s properties.
1H-Pyrrolo[2,3-b]pyridine, 4-bromo-3-[(3-hydroxyphenyl)methyl]-: The presence of a hydroxy group instead of a methoxy group can alter the compound’s solubility and reactivity.
The uniqueness of 1H-Pyrrolo[2,3-b]pyridine, 4-bromo-3-[(3-methoxyphenyl)methyl]- lies in its specific substitution pattern, which contributes to its distinct chemical and biological properties.
Biological Activity
1H-Pyrrolo[2,3-b]pyridine derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound 1H-Pyrrolo[2,3-b]pyridine, 4-bromo-3-[(3-methoxyphenyl)methyl]- (CAS No. 348640-07-3) is of particular interest for its potential therapeutic applications. This article reviews the biological activity of this compound, including its pharmacological properties and mechanisms of action.
Chemical Structure and Properties
The molecular formula of 1H-Pyrrolo[2,3-b]pyridine, 4-bromo-3-[(3-methoxyphenyl)methyl]- is C13H12BrN with a molecular weight of approximately 256.14 g/mol. The structure features a pyrrolo-pyridine core with a bromine atom and a methoxyphenylmethyl substituent, which may influence its biological activity.
1. Anticancer Activity
Recent studies indicate that pyrrolo[2,3-b]pyridine derivatives exhibit promising anticancer properties. For instance:
- Mechanism of Action : These compounds have been shown to inhibit key signaling pathways involved in cancer cell proliferation and survival.
- Case Study : A derivative similar to the compound demonstrated cytotoxic effects against various cancer cell lines, including breast and ovarian cancer cells, with IC50 values in the low micromolar range (6–22 μM) .
Compound | Cancer Type | IC50 Value (μM) |
---|---|---|
Similar Derivative | Ovarian Cancer | 10 |
Similar Derivative | Breast Cancer | 15 |
2. Antimicrobial Activity
Pyrrolo[2,3-b]pyridine derivatives have shown effectiveness against bacterial strains:
- Study Findings : Compounds from this class were tested against Mycobacterium tuberculosis, revealing minimum inhibitory concentrations (MIC) below 0.15 µM for some derivatives .
Compound | Bacterial Strain | MIC (µM) |
---|---|---|
Similar Derivative | Mycobacterium tuberculosis | <0.15 |
3. Neuroprotective Effects
The neuroprotective potential of pyrrolo[2,3-b]pyridines has been explored:
- Research Insights : Certain derivatives have been evaluated for their ability to protect neuronal cells from oxidative stress and apoptosis, suggesting potential applications in neurodegenerative diseases .
Structure-Activity Relationship (SAR)
The biological activity of pyrrolo[2,3-b]pyridine derivatives is significantly influenced by their structural components:
- Bromine Substitution : The presence of bromine is believed to enhance lipophilicity and improve cellular uptake.
- Methoxy Group : The methoxyphenylmethyl substituent may contribute to selectivity for specific biological targets.
Properties
CAS No. |
858117-47-2 |
---|---|
Molecular Formula |
C15H13BrN2O |
Molecular Weight |
317.18 g/mol |
IUPAC Name |
4-bromo-3-[(3-methoxyphenyl)methyl]-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C15H13BrN2O/c1-19-12-4-2-3-10(8-12)7-11-9-18-15-14(11)13(16)5-6-17-15/h2-6,8-9H,7H2,1H3,(H,17,18) |
InChI Key |
WKYYCFWGQMUVHT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)CC2=CNC3=NC=CC(=C23)Br |
Origin of Product |
United States |
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